2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide
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Description
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves multi-step chemical reactions, including cyclization, amidation, and substitution reactions. For instance, Wang et al. (2010) described the synthesis of various N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, establishing their structures through spectral data analysis (Wang et al., 2010). Such synthetic routes often aim at introducing diverse substituents to explore the chemical space around the thiadiazole core for enhanced biological activities.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is crucial for their biological activity. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly employed to confirm the structure of synthesized compounds. The study by Gautam et al. (2013) on N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide utilized X-ray crystallography and DFT calculations, providing insight into the compound's geometric and electronic structure (Gautam et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include nucleophilic substitution, electrophilic addition, and cyclization reactions, which are fundamental for the modification and functionalization of the thiadiazole ring. The versatility in chemical reactivity allows for the synthesis of compounds with tailored properties for specific applications.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as melting points, solubility, and crystal structure, are influenced by the nature of substituents on the thiadiazole ring. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are pivotal for the biological activity of thiadiazole derivatives. Studies have shown that specific substitutions on the thiadiazole ring can significantly impact these properties, thereby influencing the compound's pharmacological profile.
- Synthesis of thiadiazole derivatives and their structure confirmation: (Wang et al., 2010), (Gautam et al., 2013).
Future Directions
Given the limited information available on this specific compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential applications, such as its use as a urease inhibitor, could be further explored .
properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S2/c1-8(17)13-11-15-16-12(20-11)19-7-10(18)14-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,14,18)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYIFOXMMVBIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide |
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